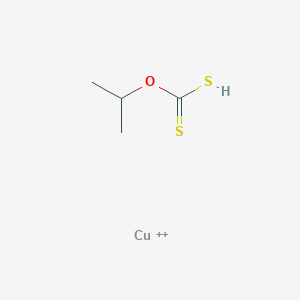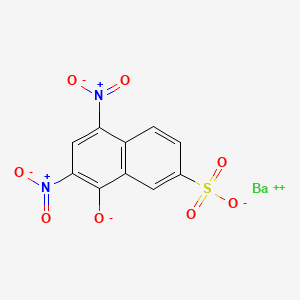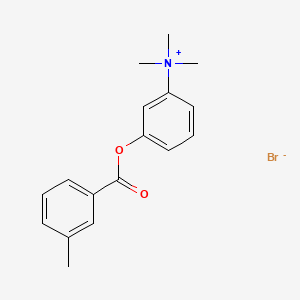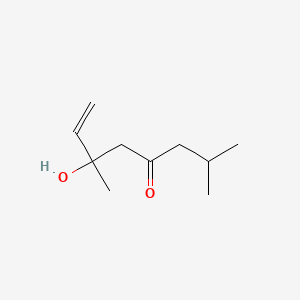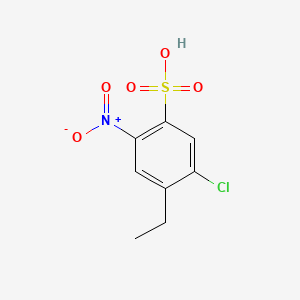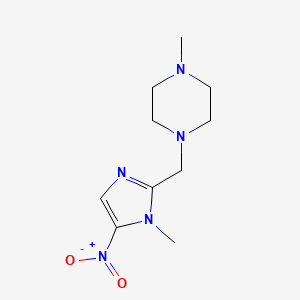![molecular formula C26H29N3O4S B13767811 6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid CAS No. 66147-61-3](/img/structure/B13767811.png)
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(acridin-9-ylamino)phenyl]hexanamide involves the reaction of acridine derivatives with appropriate amines and hexanoic acid derivatives. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine. The reaction conditions often involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(acridin-9-ylamino)phenyl]hexanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
6-[4-(acridin-9-ylamino)phenyl]hexanamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-[4-(acridin-9-ylamino)phenyl]hexanamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
Acriflavine: Shares the acridine core and is used as an anti-bacterial agent.
Proflavine: Another acridine derivative with anti-bacterial properties.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
6-[4-(acridin-9-ylamino)phenyl]hexanamide is unique due to its specific structure, which allows for targeted interactions with DNA and enzymes. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and development .
Propiedades
Número CAS |
66147-61-3 |
|---|---|
Fórmula molecular |
C26H29N3O4S |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid |
InChI |
InChI=1S/C25H25N3O.CH4O3S/c26-24(29)13-3-1-2-8-18-14-16-19(17-15-18)27-25-20-9-4-6-11-22(20)28-23-12-7-5-10-21(23)25;1-5(2,3)4/h4-7,9-12,14-17H,1-3,8,13H2,(H2,26,29)(H,27,28);1H3,(H,2,3,4) |
Clave InChI |
JCVJLSJAEWLINE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


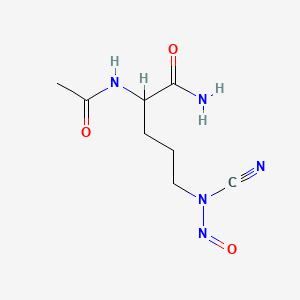
![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
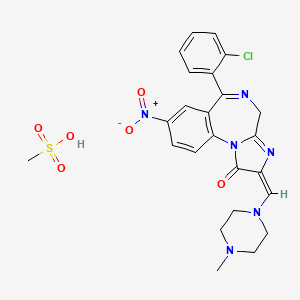
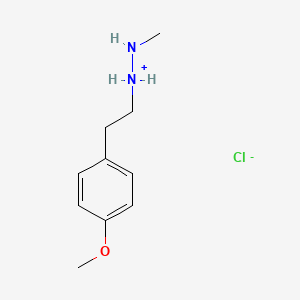
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
